5-Hydroxy-6-oxohexanoic acid

Description

Contextualization of Oxo- and Hydroxy-Carboxylic Acids in Chemical Biology

Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl group (-COOH). perlego.com This functional group imparts acidic properties to the molecule, making them Brønsted–Lowry acids. wikipedia.org They are integral to numerous biological processes, including metabolism, energy production, and the biosynthesis of essential molecules like fatty acids and amino acids. numberanalytics.com

Within the vast family of carboxylic acids, oxo- and hydroxy-carboxylic acids represent important subclasses. Hydroxycarboxylic acids contain at least one hydroxyl (-OH) group in addition to the carboxyl group. wikipedia.org This combination of functional groups is found in many biologically significant molecules, such as lactic acid, a product of glycolysis, and citric acid, a key intermediate in the citric acid cycle. britannica.com The presence of the hydroxyl group can significantly influence the molecule's polarity and its ability to form hydrogen bonds. ontosight.ai

Oxo-carboxylic acids, on the other hand, feature a ketone or aldehyde functional group (a carbonyl group, C=O, within the carbon chain or at the end, respectively) alongside the carboxylic acid. ncert.nic.in These compounds are also crucial in metabolic pathways. For instance, α-keto acids are vital intermediates in the biosynthesis and degradation of amino acids. The interplay of these functional groups allows for a diverse range of chemical reactions and biological activities. acs.org

Structural Characteristics and Functional Group Analysis of 5-Hydroxy-6-oxohexanoic Acid

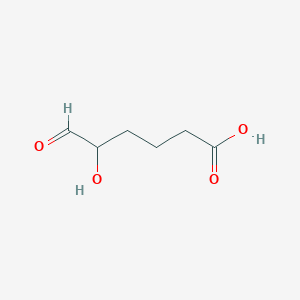

This compound, with the chemical formula C₆H₁₀O₄, is a hexanoic acid derivative containing both a hydroxyl group and an oxo (aldehyde) group. nih.gov The systematic IUPAC name for this compound is this compound. nih.gov

The structure consists of a six-carbon chain. A carboxylic acid group (-COOH) is located at one end of the chain (C1). A hydroxyl group (-OH) is attached to the fifth carbon (C5), and an oxo group, in the form of an aldehyde (-CHO), is at the sixth carbon (C6). nih.govyoutube.com The presence of these three distinct functional groups—carboxyl, hydroxyl, and aldehyde—confers a high degree of chemical reactivity and potential for diverse interactions.

The molecule's structure allows for various chemical transformations. The carboxylic acid group can undergo reactions such as esterification and amide formation. numberanalytics.com The hydroxyl group can be oxidized or participate in ether linkages. The aldehyde group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol. ncert.nic.in This polyfunctionality makes this compound a versatile building block in organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89489-82-7 |

| Monoisotopic Mass | 146.05790880 Da |

| Topological Polar Surface Area | 74.6 Ų |

| Data sourced from PubChem. nih.gov |

Significance of this compound in Contemporary Chemical and Biochemical Research

While specific research on this compound is not as extensive as for some other carboxylic acids, its structural motifs suggest significant relevance in several areas of contemporary research.

In the field of metabolic studies, related compounds like 5-hydroxyhexanoic acid have been identified as products of fatty acid degradation. hmdb.ca The study of such molecules can provide insights into metabolic pathways and their dysregulation in various diseases. hmdb.ca For instance, the presence of unusual hydroxy acids in urine can be indicative of inborn errors of metabolism. hmdb.ca

From a synthetic chemistry perspective, polyfunctional molecules like this compound are valuable precursors for the synthesis of more complex molecules. The strategic manipulation of its functional groups can lead to the creation of novel compounds with potential applications in materials science and pharmaceuticals. numberanalytics.com For example, the conversion of related hydroxy acids to lactones (cyclic esters) is a common transformation used in the synthesis of polymers and natural products. nih.gov

Furthermore, the study of the biosynthesis and enzymatic transformations of such compounds is of interest in the development of biocatalytic processes. nih.gov Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for the production of valuable chemicals. researchgate.net Understanding how enzymes interact with and modify substrates like this compound can aid in the design of novel biocatalytic routes to important chemical building blocks. nih.gov

Structure

3D Structure

Properties

CAS No. |

89489-82-7 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

5-hydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O4/c7-4-5(8)2-1-3-6(9)10/h4-5,8H,1-3H2,(H,9,10) |

InChI Key |

URMJKCMUMVMRIR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C=O)O)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediates of 5 Hydroxy 6 Oxohexanoic Acid

Proposed Biogenetic Routes for 5-Hydroxy-6-oxohexanoic Acid and Structurally Related Derivatives

The origins of this compound and its derivatives are primarily linked to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and theoretically to the oxidative breakdown of fatty acids.

Role as an Intermediate in Quinolinate Biosynthesis (e.g., 2-imino, 3-carboxy, 5-hydroxy, 6-oxo hexanoic acid)

In most prokaryotes, the synthesis of quinolinic acid, the universal precursor to NAD, is a critical pathway. iucr.orgnih.gov This process is catalyzed by two key enzymes: L-aspartate oxidase (NadB) and quinolinate synthase (NadA). nih.gov The reaction catalyzed by NadA involves the complex condensation of two substrates, iminoaspartate (B1260514) (IA) and dihydroxyacetone phosphate (B84403) (DHAP). acs.orgesrf.fr

Within the proposed catalytic mechanism of NadA, a key intermediate, designated as 'X', has been identified as 2-imino, 3-carboxy, 5-hydroxy, 6-oxo hexanoic acid . researchgate.netresearchgate.net This molecule is structurally analogous to the titular compound. The formation of this intermediate is a crucial step following the initial condensation of the substrates and an aldo-keto isomerisation, leading ultimately to the formation of quinolinic acid after subsequent dehydration steps. esrf.fr The structural characterization of reaction intermediates has been supported by X-ray crystallography studies of NadA variants, which have successfully trapped molecules corresponding to these proposed steps, including one explicitly identified as 2-imino,3-carboxy,5-hydroxy,6-oxo hexanoic acid. rcsb.orgpdbj.org

Theoretical Derivations from Fatty Acid Metabolism and Oxidative Processes

Theoretically, hexanoic acid derivatives bearing hydroxyl and oxo groups can arise from fatty acid metabolism. The (omega-1) hydroxylation of fatty acids is a known metabolic process. For instance, 5-hydroxyhexanoic acid is recognized as a degradation product of fatty acids and its presence increases in urine during the metabolism of medium-chain triglycerides. hmdb.ca This establishes a biochemical precedent for the hydroxylation at the C-5 position of a hexanoic acid chain.

Furthermore, related keto acids such as 5-oxohexanoic acid have been identified as urinary metabolites following the administration of n-octane in rats, indicating the existence of oxidative pathways that can introduce a ketone group at this position. ebi.ac.uk While the direct biosynthesis of this compound from fatty acid metabolism has not been explicitly documented, these pathways provide a theoretical framework for its formation through sequential enzymatic hydroxylation and oxidation of a hexanoic acid precursor.

Exploration of Precursor Compounds and Ancillary Metabolic Pathways

The biosynthetic route to this compound via the quinolinate pathway begins with fundamental primary metabolites. The precursor compounds are L-aspartate and dihydroxyacetone phosphate (DHAP) . nih.gov L-aspartate is first oxidized to the unstable intermediate iminoaspartate by L-aspartate oxidase, which then serves as a substrate for quinolinate synthase along with DHAP. nih.gov

This entire process is an integral part of the ancillary pathway of de novo NAD+ biosynthesis . nih.govnih.gov Quinolinate is the central molecule from which NAD+, a vital coenzyme in cellular redox reactions, is constructed. youtube.comyoutube.com In the theoretical context of fatty acid oxidation, the precursor would be hexanoic acid or other medium-chain fatty acids that undergo omega-1 hydroxylation. hmdb.caasm.org

Enzymatic Transformations and Biocatalytic Formation of this compound

The formation of this compound and its close analog is governed by specific enzymatic activities that perform complex chemical transformations, including condensation, isomerization, hydroxylation, and oxidation.

Identification and Characterization of Putative Biosynthetic Enzymes (e.g., Quinolinate Synthase and related activities)

The primary enzyme implicated in the biosynthesis of the structural analog "2-imino, 3-carboxy, 5-hydroxy, 6-oxo hexanoic acid" is Quinolinate Synthase (NadA) . iucr.org This enzyme has been the subject of extensive characterization.

Key features of Quinolinate Synthase (NadA):

Structure: It is typically a homodimeric protein, with each protomer organized into three distinct domains. nih.gov

Cofactor: A defining characteristic of NadA is the presence of a [4Fe-4S] iron-sulfur cluster, which is essential for its catalytic activity. acs.orgresearchgate.net

Active Site: The [4Fe-4S] cluster contains a unique, non-cysteinyl-ligated iron atom (often denoted Fea). This specific iron ion is believed to play a direct role in catalysis by binding substrates and intermediates. iucr.orgacs.org

The table below summarizes the key enzymes involved in the primary and theoretical pathways.

| Enzyme Name | Abbreviation | Pathway | Function | Cofactor(s) |

| L-aspartate oxidase | NadB | Quinolinate Biosynthesis | Oxidation of L-aspartate to iminoaspartate | FAD |

| Quinolinate Synthase | NadA | Quinolinate Biosynthesis | Condensation of iminoaspartate and DHAP to form quinolinate | [4Fe-4S] cluster |

| Cytochrome P450 Monooxygenases | CYPs | Fatty Acid Metabolism (Theoretical) | (Omega-1) hydroxylation of fatty acids | Heme, NAD(P)H |

| Alcohol Dehydrogenases | ADHs | Fatty Acid Metabolism (Theoretical) | Oxidation of hydroxyl groups to ketones | NAD+/NADP+ |

Investigation of Enzymatic Hydroxylation and Oxidation Mechanisms

The formation of the 5-hydroxy-6-oxo moiety within the quinolinate synthesis pathway is part of a sophisticated multi-step reaction mechanism within the NadA active site. After the initial condensation of iminoaspartate and DHAP to form a phosphorylated intermediate, the phosphate group is eliminated. esrf.fr This is followed by an aldo-keto isomerization that converts the initial condensation product (intermediate 'W') into the key intermediate 'X' (2-imino, 3-carboxy, 5-hydroxy, 6-oxo hexanoic acid). esrf.fr

The [4Fe-4S] cluster is central to this process, acting as a Lewis acid to polarize substrate bonds and facilitate the necessary chemical rearrangements. researchgate.net Specific amino acid residues, such as a conserved tyrosine (Tyr107 in Thermotoga maritima), are proposed to be critical for mediating the isomerization and subsequent dehydration steps that lead to the final quinolinic acid product. esrf.fr

In the theoretical pathway derived from fatty acid metabolism, the mechanism would involve two distinct steps. First, a regiospecific hydroxylation at the C-5 (omega-1) position of hexanoic acid, likely catalyzed by a flavoprotein hydroxylase or a cytochrome P450 monooxygenase. nih.gov This would be followed by the oxidation of the newly introduced secondary alcohol at C-5 to a ketone, a reaction commonly carried out by NAD(P)+-dependent dehydrogenases. ebi.ac.uk

Regulatory Aspects of Biosynthetic Enzyme Activity

Consistent with the absence of an identified biosynthetic pathway, there is no information available on the regulatory mechanisms that would control the activity of enzymes responsible for the production of this compound. This includes a lack of data on:

Allosteric regulation

Feedback inhibition

Transcriptional control of the genes encoding for such putative enzymes

Enzymology and Biochemical Mechanisms Involving 5 Hydroxy 6 Oxohexanoic Acid

Elucidation of Enzyme-Substrate Interactions for 5-Hydroxy-6-oxohexanoic Acid and its Analogs

No published data is available.

Mechanistic Studies of Catalytic Reactions Involving the Compound

No published data is available.

No published data is available.

No published data is available.

Structural Biology of Enzymes Interacting with this compound

No published data is available.

No published data is available.

No published data is available.

Enzyme Engineering for Modified this compound Production or Conversion

The targeted synthesis and modification of this compound through biocatalysis are intrinsically linked to the strategic engineering of specific enzymes. While direct enzyme engineering studies focused exclusively on this compound are not extensively documented, a wealth of research into the modification of relevant enzyme classes provides a clear roadmap for enhancing its production and conversion. Key enzymes in the biosynthetic pathways leading to and from this compound, such as alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs), have been the subjects of intensive protein engineering efforts. These endeavors aim to improve catalytic efficiency, alter substrate specificity, and increase stability, all of which are critical for developing viable biocatalytic processes.

The primary route to this compound involves the oxidation of its precursor, 6-hydroxyhexanoic acid (6HA). This transformation is catalyzed by alcohol dehydrogenases. However, reports have indicated that many natural ADHs are not efficient at oxidizing 6HA to the corresponding 6-oxohexanoic acid, which is a necessary step. nih.gov This limitation highlights the necessity for enzyme engineering to develop ADH variants with improved activity towards ω-hydroxy acids like 6HA. Strategies such as directed evolution and site-directed mutagenesis have been successfully employed to enhance the performance of ADHs for various substrates. nih.govresearchgate.net For instance, laboratory evolution of ADHs has yielded variants with significantly improved turnover numbers for challenging substrates like vicinal diols. nih.gov Similar approaches could be applied to ADHs to enhance their catalytic prowess for the oxidation of 6HA.

Another critical enzyme class is the Baeyer-Villiger monooxygenases (BVMOs), which are instrumental in the synthesis of lactones from cyclic ketones. wikipedia.org In the context of this compound, BVMOs, particularly cyclohexanone (B45756) monooxygenase (CHMO), are used to produce ε-caprolactone from cyclohexanone. frontiersin.org This lactone is a direct precursor to 6-hydroxyhexanoic acid upon hydrolysis by a lactonase. The engineering of BVMOs has been a significant area of research, with goals to improve their stability, cofactor dependency, and substrate scope. acs.org For example, stability-improved variants of CHMO have been developed for more efficient production of ε-caprolactone. researchgate.net The modification of BVMOs could also be envisioned to directly produce a hydroxylated lactone, which would then be a precursor to this compound.

Furthermore, the conversion of 6-oxohexanoic acid can be affected by the presence of intrinsic dehydrogenases in the host organism, which may lead to the formation of byproducts. nih.gov Site-directed mutagenesis of such dehydrogenases could be employed to reduce these undesired side reactions, thereby increasing the yield of the desired product. nih.gov

The table below summarizes the key enzymes and their relevance in the context of producing or converting compounds related to this compound, along with the potential impact of enzyme engineering.

| Enzyme Class | Gene/Enzyme Example | Substrate(s) | Product(s) | Relevance to this compound | Potential Engineering Focus |

| Alcohol Dehydrogenase (ADH) | ADH from Candida magnoliae | Alcohols, Lactols | Aldehydes, Lactones | Oxidation of 6-hydroxyhexanoic acid | Increased activity and specificity for ω-hydroxy acids, enhanced stability. |

| Baeyer-Villiger Monooxygenase (BVMO) | Cyclohexanone monooxygenase (CHMO) | Cyclic ketones (e.g., Cyclohexanone) | Lactones (e.g., ε-caprolactone) | Production of precursors to 6-hydroxyhexanoic acid | Improved stability, altered substrate specificity for hydroxylated ketones, enhanced cofactor regeneration. |

| Lactonase | Lactonase (Lact) | Lactones (e.g., ε-caprolactone) | Hydroxy acids (e.g., 6-hydroxyhexanoic acid) | Hydrolysis of lactone precursors | Increased efficiency and stability in a multi-enzyme cascade. |

| Succinate Dehydrogenase (SDH) | sdhB, sdhD | Succinate | Fumarate | Model for understanding and mitigating byproduct formation by native dehydrogenases | Reduction of off-target activity on pathway intermediates through active site modification. |

Chemical Synthesis and Derivatization Strategies of 5 Hydroxy 6 Oxohexanoic Acid

Development of De Novo Synthetic Approaches to 5-Hydroxy-6-oxohexanoic Acid

The de novo synthesis of this compound, a molecule featuring both a hydroxyl and an aldehyde or ketone functionality, presents unique challenges in controlling regioselectivity and protecting reactive groups. While direct synthetic routes to this specific compound are not extensively documented in publicly available literature, plausible strategies can be devised based on established organic chemistry principles and syntheses of analogous structures like γ-hydroxy and δ-keto esters.

Targeted Introduction of Hydroxyl and Oxo Functional Groups

A key challenge in the synthesis of this compound is the precise placement of the hydroxyl group at the C5 position and the oxo group at the C6 position. One potential approach involves the use of a starting material with a pre-existing carbon skeleton that can be selectively functionalized. For instance, a cyclic precursor could be employed, followed by ring-opening to reveal the desired functionalities.

Alternatively, a linear synthesis could be envisioned starting from a simpler hexanoic acid derivative. This would necessitate the regioselective introduction of the hydroxyl and oxo groups. One possible route could involve the α-hydroxylation of a ketone precursor. Various methods for the α-hydroxylation of ketones are known, which could be adapted for this purpose.

A hypothetical synthetic pathway could start with a protected form of adipic acid, which could be selectively reduced and then oxidized to introduce the required functional groups. The protection of the carboxylic acid would be crucial to prevent unwanted side reactions.

Methodologies for Stereoselective Synthesis

The C5 carbon of this compound is a chiral center, making stereoselective synthesis a critical consideration for applications where a specific enantiomer is required. Asymmetric hydrogenation of a γ-keto ester precursor is a well-established method for producing optically active γ-hydroxy esters with high enantiomeric excess. nih.gov This methodology could be adapted to a precursor of this compound.

Another approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral auxiliary attached to the starting material could guide the stereoselective introduction of the hydroxyl group. Biocatalytic methods, employing enzymes such as hydroxyacid dehydrogenases, also offer a powerful tool for the stereospecific reduction of 2-keto acids to 2-hydroxyacids, and this technology could potentially be applied to a suitable precursor. nih.gov

Synthesis of Structurally Related Derivatives and Analogs

The synthesis of derivatives and analogs of this compound has been more extensively explored, particularly in the context of pharmaceutical intermediates.

Multi-step Linear and Convergent Synthetic Routes (e.g., for 6-cyano-5-hydroxy-3-oxo-hexanoate)

A significant derivative, tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate, is a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin. google.com Its synthesis has been the subject of several patents and publications, which describe both linear and convergent approaches.

One common strategy involves the reaction of the lithium enolate of tert-butyl acetate (B1210297) with a protected form of a 4-cyano-3-hydroxybutyric acid ester. prepchem.comgoogle.com This approach builds the carbon skeleton in a convergent manner. A detailed example of such a synthesis is the reaction of the lithium diisopropylamide (LDA) generated enolate of tert-butyl acetate with (R)-4-cyano-3-hydroxybutyric acid n-butyl ester at low temperatures. prepchem.com

An alternative approach involves a multi-step linear synthesis starting from a chiral precursor. For example, a process has been described that starts with ethyl 4-cyano-3-hydroxybutanoate, which is first protected and then reacted with the enolate of tert-butyl acetate. google.com These methods often require careful control of reaction conditions to ensure high yields and stereoselectivity.

| Derivative | Synthetic Approach | Key Reagents | Reference |

| tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxo-hexanoate | Convergent synthesis | tert-Butyl acetate, Lithium diisopropylamide, (R)-4-cyano-3-hydroxybutyric acid n-butyl ester | prepchem.com |

| tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate | Linear synthesis | Ethyl 4-cyano-3-hydroxybutanoate, tert-Butyl diphenyl silyl (B83357) chloride, n-Butyl lithium, Diisopropylamine, tert-Butyl acetate | google.com |

Synthesis of Methylated and Other Functionalized Esters (e.g., 5-hydroxy-6-methoxy-6-oxohexanoate)

While the synthesis of 5-hydroxy-6-methoxy-6-oxohexanoate is not directly reported, a plausible route can be proposed based on standard organic transformations. Starting from this compound, the carboxylic acid could be selectively esterified, for example, by using methanol (B129727) in the presence of an acid catalyst. The aldehyde at the C6 position exists in equilibrium with its hydrate. To form the desired methoxy (B1213986) acetal, the aldehyde could be treated with methanol under anhydrous acidic conditions.

A more controlled approach would involve the protection of the hydroxyl group and the carboxylic acid, followed by the selective conversion of the C6-oxo group to the dimethyl acetal. Subsequent deprotection would yield the desired product. The choice of protecting groups would be critical to ensure their stability and selective removal.

Chemical Functionalization and Modification of the Core Structure

The core structure of this compound offers several sites for chemical modification, including the carboxylic acid, the hydroxyl group, and the oxo group. The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, using standard protocols.

The hydroxyl group can be acylated or alkylated to produce esters and ethers, respectively. It can also be oxidized to a ketone, yielding a 5,6-dioxohexanoic acid derivative. The oxo group, being an aldehyde, is susceptible to a wide range of nucleophilic additions and can be oxidized to a carboxylic acid or reduced to a primary alcohol.

The presence of multiple functional groups allows for intramolecular reactions. For instance, under certain conditions, the hydroxyl group could react with the carboxylic acid to form a lactone, a cyclic ester. The specific lactone formed would depend on the ring size and the reaction conditions.

These potential modifications highlight the versatility of this compound as a scaffold for the synthesis of a diverse range of molecules with potential applications in various fields of chemistry.

Reactions Involving the Hydroxyl Moiety

The secondary hydroxyl group at the C-5 position is a key site for derivatization. Standard alcohol chemistry can be applied to modify this group, enabling the introduction of a wide range of functionalities. Common strategies include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted into an ester by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction is useful for introducing protecting groups or for altering the molecule's physical properties, such as its lipophilicity.

Etherification: Conversion of the hydroxyl group to an ether can be achieved under various conditions. For example, the Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another common method is the use of silyl halides (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) to form silyl ethers, which are excellent protecting groups that are stable under many reaction conditions but can be easily removed.

Oxidation: Mild oxidation of the secondary alcohol would yield a ketone, converting the parent molecule into 5,6-dioxohexanoic acid. This transformation introduces a new reactive carbonyl center for further derivatization.

Below is a table summarizing potential derivatization reactions at the hydroxyl group.

| Reaction Type | Reagent(s) | Product Class | Notes |

| Esterification | Acyl Chloride (R-COCl), Pyridine | 5-Acyloxy-6-oxohexanoic acid | Forms an ester linkage at the C-5 position. |

| Etherification | Alkyl Halide (R-X), Sodium Hydride (NaH) | 5-Alkoxy-6-oxohexanoic acid | Forms an ether linkage at the C-5 position. |

| Silyl Ether Formation | TBDMSCl, Imidazole | 5-(tert-butyldimethylsilyloxy)-6-oxohexanoic acid | Forms a bulky, stable silyl ether protecting group. |

| Oxidation | Pyridinium chlorochromate (PCC) | 5,6-Dioxohexanoic acid | Oxidizes the secondary alcohol to a ketone. |

Reactions of the Aldehyde (Oxo) Group

The aldehyde at C-6 is the most reactive functional group in the molecule under many conditions. Its electrophilic nature and the presence of an adjacent acidic proton (at C-5) allow for a wide variety of transformations.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or sodium chlorite, yielding α-hydroxyadipic acid. Conversely, selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the carboxylic acid. This reaction yields 5,6-dihydroxyhexanoic acid. This type of reduction is observed in biological systems where the aldehyde group of allysine (B42369) (a related compound) is reduced to a hydroxyl group to form hydroxynorleucine. wikipedia.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This is a common strategy for protecting the aldehyde group from nucleophiles or from undergoing oxidation/reduction while other parts of the molecule are being modified.

Reductive Amination: The aldehyde can react with ammonia (B1221849) or a primary or secondary amine to form an intermediate imine (Schiff base), which can then be reduced in situ (e.g., with sodium cyanoborohydride) to form a new amine. This is a powerful method for forming C-N bonds.

The table below details common reactions involving the aldehyde functionality.

| Reaction Type | Reagent(s) | Product Class | Notes |

| Oxidation | Silver(I) oxide (Ag₂O) or NaClO₂ | α-Hydroxyadipic acid | Converts the aldehyde to a second carboxylic acid. |

| Reduction | Sodium Borohydride (NaBH₄) | 5,6-Dihydroxyhexanoic acid | Selectively reduces the aldehyde to a primary alcohol. |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst (H⁺) | 6,6-Dialkoxy-5-hydroxyhexanoic acid | Protects the aldehyde group. |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | 6-Amino-5-hydroxyhexanoic acid derivative | Forms a new C-N bond at the C-6 position. |

Derivatization via the Carboxylic Acid Functionality

The carboxylic acid at C-1 is the least reactive of the three functional groups but still offers important handles for derivatization, particularly for conjugation to other molecules.

Esterification: The most common reaction of the carboxylic acid is its conversion to an ester. Fischer esterification, involving reaction with an alcohol under acidic conditions, is a standard method. Alternatively, reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., DBU) can also yield the corresponding ester.

Amide Formation: The carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then readily react with ammonia or a primary/secondary amine to form a primary, secondary, or tertiary amide, respectively. This is a fundamental reaction for peptide coupling and biomolecule conjugation.

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Such a strong reagent would also reduce the aldehyde group, leading to the formation of a triol (hexane-1,2,6-triol).

The following table summarizes key derivatization reactions for the carboxylic acid group.

| Reaction Type | Reagent(s) | Product Class | Notes |

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (H₂SO₄) | Alkyl 5-hydroxy-6-oxohexanoate | Reversible reaction, often requiring removal of water. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 5-Hydroxy-6-oxohexanoyl chloride | Creates a highly reactive intermediate for amide synthesis. |

| Amide Formation | 1. SOCl₂2. Amine (R-NH₂) | N-substituted 5-hydroxy-6-oxohexanamide | Forms a stable amide bond. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hexane-1,2,6-triol | Strong reducing agent reduces both carboxyl and aldehyde. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The synthesis of highly functionalized molecules like this compound using traditional methods can involve hazardous reagents and multiple protection-deprotection steps. Green chemistry principles encourage the development of more sustainable alternatives, often leveraging biocatalysis.

While specific enzymatic synthesis for this compound is not widely reported, related pathways offer a blueprint. For instance, the biocatalytic synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using engineered microorganisms. nih.gov This multi-step enzymatic cascade involves the oxidation of a hydroxyl group to an aldehyde, a key step that could be adapted. nih.gov

Enzymatic methods could provide a green route to this compound. A potential biocatalytic approach could involve:

Selective Oxidation: Using an alcohol dehydrogenase or oxidase enzyme for the regioselective oxidation of a precursor like hexane-1,2-diol or hexane-1,5-diol.

Cascade Reactions: Designing a multi-enzyme, one-pot reaction that minimizes intermediate purification steps, reduces waste, and operates in aqueous media under mild conditions (ambient temperature and neutral pH). The enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid, which can achieve a 100% yield using an ω-amino group-oxidizing enzyme and catalase, exemplifies the efficiency of such biocatalytic processes. tandfonline.comnih.gov

In addition to biocatalysis, other green chemistry strategies applicable to the derivatization of this compound include the use of water as a solvent where possible and the use of reusable, solid-supported catalysts to facilitate product separation and catalyst recycling.

Analytical Methodologies for the Research and Characterization of 5 Hydroxy 6 Oxohexanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Hydroxy-6-oxohexanoic acid from complex biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. For purity assessment, reverse-phase HPLC is commonly employed, which separates compounds based on their hydrophobicity. A C18 column is a typical stationary phase for this purpose. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, with an acid modifier like formic acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. sielc.comsielc.com

Quantitative analysis by HPLC can be achieved with high precision and accuracy. nih.gov The method is validated according to established guidelines, assessing parameters such as linearity, precision, stability, and accuracy. nih.gov By using a single marker, quantitative analysis of multiple components (QAMS) can be performed, which is a powerful tool for the simultaneous determination of several analytes in a sample. nih.govmdpi.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Column | Reverse-Phase C18, 3 µm particle size |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | Scalable, dependent on column dimensions |

| Application | Purity assessment, quantitative analysis, preparative separation |

Gas Chromatography (GC) for Volatile Derivatives and Metabolic Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given that this compound is not inherently volatile, a derivatization step is necessary prior to GC analysis. This typically involves converting the polar hydroxyl and carboxyl functional groups into more volatile silyl (B83357) derivatives. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). nih.gov

GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for metabolic profiling studies. nih.govebi.ac.uk This combination allows for the separation of various metabolites in a sample, followed by their identification based on their mass spectra. nih.govebi.ac.uk This approach has been successfully used to identify keto acids in metabolic studies. ebi.ac.uk

Table 2: Typical GC-MS Workflow for this compound Analysis

| Step | Description |

|---|---|

| Sample Preparation | Extraction of the analyte from the matrix. |

| Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) to increase volatility. |

| GC Separation | Separation of the derivatized analyte on a capillary column. |

| MS Detection | Ionization and mass analysis for identification and quantification. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for its detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. hmdb.carsc.org Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish the connectivity between atoms. ufrgs.br

While experimental spectra for this compound are not widely published, computational predictions provide valuable insights into the expected chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~180 |

| C2 (-CH₂-) | ~2.4 | ~35 |

| C3 (-CH₂-) | ~1.7 | ~20 |

| C4 (-CH₂-) | ~1.8 | ~30 |

| C5 (-CH(OH)-) | ~4.1 | ~70 |

| C6 (-CHO) | ~9.6 | ~200 |

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₆H₁₀O₄), the exact mass is a critical piece of data for its identification. nih.govnih.gov When coupled with a separation technique like GC or HPLC, MS allows for the selective detection and identification of the target analyte in a complex mixture. sielc.comebi.ac.uk Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic ions.

Table 4: Key Mass Spectrometric Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | nih.govnih.gov |

| Molecular Weight | 146.14 g/mol | nih.gov |

Advanced Analytical Approaches

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique indispensable for the trace analysis of this compound in complex mixtures such as biological fluids and environmental samples. This method combines the separation capabilities of liquid chromatography with the specific detection and structural elucidation power of tandem mass spectrometry.

The analysis of short-chain hydroxy acids like this compound by LC-MS/MS often requires a derivatization step to enhance their chromatographic retention and ionization efficiency. researchgate.net Derivatizing agents can be used to modify the carboxylic acid and hydroxyl groups, thereby improving the compound's volatility and detectability. researchgate.net

The LC system separates this compound from other components in the sample based on its polarity. A reversed-phase column is typically employed, with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve peak shape. creative-proteomics.comsemanticscholar.org

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, typically using electrospray ionization (ESI), the molecule is ionized, most commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode. The first stage of mass analysis (MS1) isolates this precursor ion. The precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second stage of mass analysis (MS2) then detects these product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even at very low concentrations. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Derivatized this compound Analog

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [Value for derivatized analog] |

| Product Ion 1 (m/z) | [Value for fragment 1] |

| Product Ion 2 (m/z) | [Value for fragment 2] |

| Collision Energy | [Optimized value] eV |

This table presents hypothetical data based on typical LC-MS/MS methods for similar short-chain hydroxy acids.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound by providing its accurate mass. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, which is essential for distinguishing it from other isobaric compounds (molecules with the same nominal mass). The molecular formula for this compound is C₆H₁₀O₄, with a calculated monoisotopic mass of approximately 146.0579 g/mol . nih.gov

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). This precision enables the calculation of a unique elemental formula. For instance, HRMS can differentiate this compound from other isomers with the same molecular formula, such as monomethyl glutaric acid or diethyl oxalate, by their subtle mass differences. molbase.comresearchgate.net

The workflow for HRMS analysis involves introducing the sample into the ion source, where it is ionized. The instrument then measures the m/z of the resulting ions with high resolution and accuracy. The obtained accurate mass is then compared against theoretical masses of potential elemental compositions to confirm the identity of the compound.

Table 2: Theoretical and Measured Accurate Mass for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Theoretical Monoisotopic Mass | 146.0579088 u |

| Ion Adduct (Negative Mode) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 145.0506232 u |

| Hypothetical Measured m/z | 145.0504 u |

| Mass Accuracy (ppm) | 1.5 |

This table contains both factual data from PubChem and hypothetical measured data to illustrate the principle of HRMS analysis. nih.gov

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C5), meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-enantiomers). These enantiomers may exhibit different biological activities and metabolic fates. Therefore, the ability to separate and quantify the individual enantiomers is crucial. Chiral chromatography is the primary technique used for this purpose.

Chiral separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The selection of the appropriate chiral column and mobile phase is critical for achieving enantiomeric resolution. For hydroxy acids, both normal-phase and reversed-phase chromatography can be employed. The choice depends on the specific properties of the analyte and the derivatization strategy, if any. Derivatization can sometimes be used to enhance the interaction with the chiral stationary phase and improve separation.

The separated enantiomers are detected as they elute from the column, typically by a UV detector or, for higher sensitivity and specificity, a mass spectrometer. The relative peak areas in the chromatogram correspond to the relative amounts of each enantiomer in the sample, allowing for the determination of enantiomeric purity or enantiomeric excess (ee).

Table 3: Exemplary Chiral Chromatography System for the Resolution of Hydroxy Acid Enantiomers

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 9.8 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical system based on common practices for the chiral separation of similar compounds.

Biological Roles and Mechanistic Implications of 5 Hydroxy 6 Oxohexanoic Acid

Involvement in Core Metabolic Pathways

The involvement of 5-Hydroxy-6-oxohexanoic acid in central metabolic pathways is an area of ongoing scientific inquiry. While direct evidence remains limited, its structural similarity to other known metabolic intermediates suggests potential roles in key cellular processes.

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Biosynthesis as a Quinolinate Precursor

Current scientific literature, based on available search results, does not provide direct evidence to support the role of this compound as a direct precursor to quinolinate in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD). The established pathways for de novo NAD synthesis involve the conversion of L-tryptophan in eukaryotes and some bacteria, or L-aspartate in most bacteria and plants, to quinolinic acid, which then serves as the universal precursor for the pyridine (B92270) ring of NAD. nih.govnih.govaropath.org While the tryptophan degradation pathway generates various intermediates, there is no documented enzymatic step that forms this compound as a direct antecedent to quinolinate. nih.govaropath.org

Potential Linkages to Fatty Acid Oxidation and Amino Acid Catabolism

While direct studies on the metabolism of this compound are scarce, its structural analogue, 5-hydroxyhexanoic acid, has been identified as a product of fatty acid degradation. hmdb.ca This suggests that this compound could potentially be an intermediate or byproduct of fatty acid oxidation, particularly the ω-oxidation pathway which introduces a hydroxyl group at the terminal carbon. The presence of both a hydroxyl and an oxo (keto) group suggests it may be a substrate for further enzymatic modifications, such as dehydrogenation or decarboxylation, which are common reactions in both fatty acid and amino acid catabolism.

A related compound, 5-oxohexanoic acid, has been identified as a metabolite in the anaerobic degradation of cyclohexanol (B46403) by certain bacteria and as a urinary metabolite of n-octane in rats, indicating its connection to the breakdown of hydrocarbons and cyclic compounds. ebi.ac.uk This further supports the possibility of this compound being involved in similar catabolic pathways. However, definitive experimental evidence for its direct participation in fatty acid or amino acid breakdown is yet to be established.

Molecular Interactions within Biological Systems

The specific interactions of this compound with enzymes and other biological molecules are not well-characterized in the current scientific literature.

Investigation of Enzyme Activation and Inhibition Profiles

There is currently no specific information available from the performed searches regarding the activation or inhibition of enzymes by this compound.

Studies on Substrate Specificity and Affinity for Metabolic Enzymes

Detailed studies on the substrate specificity and affinity of metabolic enzymes for this compound are not available in the reviewed scientific literature.

Influence on Cellular Processes and Regulatory Networks

The influence of this compound on broader cellular processes and regulatory networks remains an area for future research, as no specific information was found in the conducted searches.

Exploration of Potential Roles in Glycosylation Pathways (based on similar sugar acids)

Glycosylation is a fundamental biological process involving the enzymatic attachment of glycans (carbohydrate chains) to proteins and lipids, profoundly influencing their structure and function. glycanage.com Key components of these glycans are often acidic sugars, which are monosaccharides containing a carboxyl group. pharmacy180.com While the direct participation of this compound in glycosylation is yet to be definitively established, its structural similarity to other crucial sugar acids, such as glucuronic acid and sialic acid, allows for informed speculation on its potential roles.

Structurally, this compound is a six-carbon chain with a hydroxyl group at the fifth carbon and an aldehyde (oxo) group at the sixth carbon, which can be oxidized to a carboxylic acid. This structure bears resemblance to uronic acids, like D-glucuronic acid, which are sugar acids formed by the oxidation of the terminal carbon's hydroxyl group of a monosaccharide. mdpi.com D-glucuronic acid is a vital precursor in the synthesis of glycosaminoglycans (GAGs), which are major components of the extracellular matrix. pharmacy180.com It is activated to UDP-glucuronic acid and then sequentially added to growing polysaccharide chains in the Golgi apparatus. pharmacy180.comnih.gov By analogy, this compound, if endogenously synthesized, could potentially be activated and incorporated into glycan structures, contributing to their diversity and function.

Furthermore, the process of metabolic glycoengineering demonstrates that cells can utilize synthetic monosaccharide analogs with modified chemical groups and incorporate them into cell-surface glycans. nih.gov The cellular machinery for glycosylation, particularly the sialic acid biosynthetic pathway, exhibits a remarkable tolerance for unnatural precursors. nih.gov This suggests that if this compound were present in the cellular environment, it might be recognized by glycosyltransferases and integrated into glycoconjugates.

The functional implications of such an incorporation could be significant. The presence of hydroxyl and carboxyl groups on this compound would increase the polarity and hydrogen-bonding capacity of the glycan, potentially influencing protein folding, stability, and interactions with other molecules. nih.gov

Occurrence and Distribution Across Different Organismal Systems

Evidence for the natural occurrence of this compound is still emerging, but the presence of structurally related compounds in various organisms provides a strong indication of its potential existence and distribution.

Metabolites with a similar hexanoic acid backbone have been identified in diverse biological systems. For instance, 5-oxohexanoic acid has been identified as a urinary metabolite in Fischer 344 rats following the administration of n-octane. ebi.ac.uk This finding highlights that the metabolic pathways for processing hydrocarbons in mammals can generate six-carbon keto acids. Additionally, 5-oxohexanoic acid is a known bacterial xenobiotic metabolite, produced, for example, during the anaerobic degradation of cyclohexanol by Pseudomonas species. ebi.ac.uk

Furthermore, the Human Metabolome Database lists 5-hydroxyhexanoic acid as a normal product of fatty acid degradation and has been detected in human urine and feces. Its presence is associated with conditions like medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Another related compound, 4-hydroxy-2-oxohexanoic acid, has been identified as a metabolite in Escherichia coli. nih.gov

These findings collectively suggest that the metabolic machinery to produce various hydroxylated and oxidized forms of hexanoic acid exists across different domains of life, from bacteria to mammals. It is therefore plausible that this compound is an undiscovered or yet-to-be-characterized intermediate in certain metabolic pathways. Its potential presence in microorganisms, plants, and animals warrants further investigation through advanced metabolomic screening techniques.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 4-hydroxy-2-oxohexanoic acid |

| 5-oxohexanoic acid |

| 6-hydroxyhexanoic acid |

| Glucuronic acid |

| Sialic acid |

| UDP-glucuronic acid |

| n-octane |

| 5-hydroxyhexanoic acid |

| D-glucuronic acid |

Research Applications and Biotechnological Potential of 5 Hydroxy 6 Oxohexanoic Acid

Utilization as a Synthetic Building Block in Advanced Organic Synthesis

The strategic placement of multiple functional groups within 5-hydroxy-6-oxohexanoic acid makes it a highly attractive starting material in advanced organic synthesis. Chemists can selectively target and modify these groups to construct complex molecular architectures.

Precursor for the Development of Bioactive Molecules

While direct evidence for the synthesis of specific, named bioactive molecules from this compound is still an area of active research, its structural motifs are present in or can be readily converted to functionalities found in various biologically important compounds. The presence of hydroxyl, aldehyde, and carboxylic acid groups offers multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds. For instance, the core structure could potentially be elaborated into analogues of certain amino acids or other natural products. The related compound, 6-hydroxynorleucine, is a known versatile chemical intermediate used in the synthesis of numerous biologically active molecules. researchgate.net The development of efficient synthetic routes to such intermediates is a key area of biochemical research. researchgate.net

Intermediate in the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable intermediate in the production of various specialty chemicals. Its functional groups can participate in a range of chemical transformations, including oxidations, reductions, and condensations, to yield a variety of downstream products. For example, the oxidation of the aldehyde and primary alcohol can lead to the formation of dicarboxylic acids, which are important monomers for polymers like nylon. In one instance, a biocatalytic process was developed to convert cyclohexane (B81311) to 6-aminohexanoic acid, a precursor to Nylon 6, with 6-oxohexanoic acid being a key intermediate in the pathway. nih.gov This highlights the potential of biotransformations involving this compound for producing valuable industrial chemicals.

Application in Biomaterial and Polymer Science

The characteristics of this compound make it a promising candidate for the development of novel biomaterials and polymers with tailored properties. Its ability to be incorporated into polymer chains and its potential for biodegradation are of particular interest.

Monomer for Functional Polycaprolactones (PCLs) and Other Biodegradable Polymers

This compound can be viewed as a functionalized derivative of 6-hydroxyhexanoic acid, the monomer that forms polycaprolactone (B3415563) (PCL), a well-known biodegradable polyester. The primary hydrolytic degradation product of PCL is 6-hydroxyhexanoic acid. google.com The presence of the additional hydroxyl and oxo groups in this compound offers opportunities to create functionalized PCLs. These functional groups can serve as handles for further chemical modification of the polymer, allowing for the attachment of drugs, imaging agents, or other molecules to tailor the polymer's properties for specific biomedical applications. The search for bio-based routes to monomers like ε-caprolactone, the cyclic ester of 6-hydroxyhexanoic acid, is an active area of research, with some studies exploring the conversion of biomass-derived intermediates. researchgate.net

Engineering of Polymer Properties and Degradation Characteristics

The incorporation of this compound into polymer backbones can significantly influence their physical and chemical properties. The introduction of the hydroxyl and aldehyde functionalities can alter the polymer's hydrophilicity, crystallinity, and mechanical strength. Furthermore, these functional groups can affect the degradation rate of the resulting polymer. The presence of additional oxygen-containing groups can make the polymer more susceptible to hydrolysis, potentially leading to faster and more tunable degradation profiles. The degradation of polymers can be influenced by factors such as the presence of oxygen, heat, and UV light, which can trigger radical chain reactions leading to the formation of lower molecular weight products. researchgate.net

Metabolic Engineering and Synthetic Biology Initiatives

Recent advancements in metabolic engineering and synthetic biology have opened up new avenues for the sustainable production of valuable chemicals from renewable feedstocks. This compound is a target molecule in several of these initiatives, with researchers aiming to develop microbial cell factories capable of its biosynthesis.

The development of biocatalytic cascades for the production of platform chemicals is a key goal in creating more sustainable chemical industries. For example, mixed-species microbial cultures have been engineered to produce 6-aminohexanoic acid from cyclohexane, a process in which 6-oxohexanoic acid is an intermediate. nih.gov In these systems, one microbial species converts the starting material to an intermediate, which is then further processed by a second species. This division of labor can overcome challenges such as substrate toxicity and metabolic burden.

Furthermore, research into the production of bio-based building blocks from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF) is gaining traction. researchgate.netrsc.org HMF can be converted into a variety of valuable chemicals, and it is conceivable that engineered metabolic pathways could be designed to produce this compound from such precursors. These synthetic biology approaches hold the promise of producing this versatile chemical in a more environmentally friendly and sustainable manner compared to traditional chemical synthesis.

Design and Optimization of Microbial Platforms for Bio-based Production

The bio-based production of this compound is an area of growing interest, leveraging microbial metabolism to create this valuable chemical from renewable feedstocks. The design of efficient microbial platforms is central to this endeavor, with significant research focusing on organisms like Pseudomonas and engineered Escherichia coli.

The optimization of these microbial platforms involves several key considerations. A significant challenge is often the efficient transport of the substrate and intermediates across the microbial cell membranes. nih.gov For example, the uptake of charged molecules like 6-hydroxyhexanoic acid at neutral pH can be limited. nih.gov Furthermore, the inherent toxicity of substrates like cyclohexane to the microbial host can impact membrane fluidity and cellular metabolism, necessitating strategies to maintain cell viability and productivity. nih.gov

Future research in this area will likely focus on the development of more robust and solvent-tolerant microbial strains, the optimization of co-culture conditions, and the engineering of efficient transport systems to improve the flux of intermediates between different microbial partners in a consortium.

Pathway Engineering for Enhanced Biosynthesis of the Target Compound

Metabolic engineering provides a powerful toolkit for enhancing the biosynthesis of this compound in microbial hosts. researchgate.net This involves the rational modification of metabolic pathways to direct the flow of carbon towards the desired product and to minimize the formation of unwanted byproducts. researchgate.netnih.gov

A key step in the biosynthesis of this compound is the oxidation of a precursor, such as 6-hydroxyhexanoic acid. nih.gov Identifying and overexpressing suitable enzymes for this conversion is a primary goal of pathway engineering. The membrane-associated alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 has shown potential for oxidizing ω-hydroxyfatty acids and their derivatives. nih.gov However, the direct oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid by known alcohol dehydrogenases has proven to be a challenging step. nih.gov

To overcome these bottlenecks, researchers can employ a variety of strategies:

Enzyme Screening and Engineering: Discovering novel enzymes with higher specificity and activity towards the desired substrate or engineering existing enzymes to improve their catalytic efficiency.

Deletion of Competing Pathways: Eliminating metabolic pathways that divert intermediates away from the target compound. For instance, intrinsic dehydrogenases in host organisms can convert 6-oxohexanoic acid into byproducts like adipic acid, and deleting the genes encoding these enzymes can increase the yield of the desired product. nih.gov

Cofactor Regeneration: Ensuring a sufficient supply of necessary cofactors, such as NAD⁺/NADH or NADP⁺/NADPH, which are often required for the oxidation and reduction steps in the biosynthetic pathway. nih.gov

Transcriptional Regulation: Fine-tuning the expression levels of the pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov

The table below summarizes some of the key enzymes and their roles in the potential biosynthesis of this compound and related compounds.

| Enzyme | Organism of Origin | Role in Biosynthesis |

| Alcohol Dehydrogenase (AlkJ) | Pseudomonas putida GPo1 | Oxidation of aliphatic alcohols and ω-hydroxyfatty acid methyl esters to the corresponding aldehydes. nih.gov |

| Transaminase (CV2025) | Chromobacterium violaceum | Conversion of aldehydes to amines, a step in the synthesis of amino acids from oxo acids. nih.gov |

| Cyclohexanol (B46403) Dehydrogenase | Pseudomonas species | Oxidation of cyclohexanol to cyclohexanone (B45756), an early step in the degradation of cyclic compounds. ebi.ac.uk |

| Cyclohexanone Monooxygenase | Various bacteria | A Baeyer-Villiger monooxygenase that can convert cyclic ketones to lactones, a precursor to hydroxy acids. nih.gov |

| Lipase B (CAL-B) | Candida antarctica | Hydrolysis of lactones (e.g., ε-caprolactone) to the corresponding hydroxy acid (e.g., 6-hydroxyhexanoic acid). nih.gov |

Development of Enzyme Inhibitors and Probes (derived from its intermediates)

The intermediates in the metabolic pathways leading to this compound can serve as templates for the design of enzyme inhibitors and molecular probes. These tools are invaluable for studying the mechanisms of enzymes, elucidating metabolic pathways, and identifying potential targets for therapeutic intervention.

For example, analogs of intermediates can be synthesized to act as competitive or irreversible inhibitors of specific enzymes. Research on the related compound, 3-hydroxy-5-oxohexanoic acid, demonstrates this approach. An analog, 4-amino-6-chloro-5-oxohexanoic acid, has been designed to act as an irreversible inhibitor of glutamate (B1630785) dehydrogenase by modifying a key lysine (B10760008) residue in the active site. Such studies, often employing kinetic analysis and structural biology techniques, provide deep insights into enzyme function.

Similarly, intermediates of this compound could be chemically modified to create probes for identifying and characterizing enzymes involved in its metabolism. These probes might contain reporter groups, such as fluorescent tags or biotin, to allow for their detection and the isolation of the enzymes they bind to.

The table below lists examples of derivatives of hexanoic acid that could potentially be used in the development of enzyme inhibitors and probes.

| Compound Name | Potential Application |

| (5S)-6-chloro-5-hydroxyl-3-oxohexanoic acid | As a reactive analog to probe the active sites of dehydrogenases or other enzymes that bind to the hydroxyl or oxo groups of the parent molecule. |

| (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester | A protected derivative that could be used in chemical synthesis to generate more complex probes or inhibitors. pharmaffiliates.com |

| 4-amino-6-chloro-5-oxohexanoic acid | An example of an irreversible enzyme inhibitor designed from a related oxohexanoic acid, highlighting a strategy applicable to the target compound's intermediates. |

Investigation as a Biomarker in Metabolic Research

There is growing interest in the identification of novel biomarkers for the early detection and monitoring of metabolic diseases. While direct evidence for this compound as a biomarker is currently limited, the investigation of structurally similar compounds suggests its potential in this area.

For instance, 5-hydroxyhexanoic acid, a closely related metabolite, has been identified as a potential biomarker for several conditions. hmdb.ca Its urinary excretion is elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism. hmdb.ca Furthermore, studies have shown that urinary levels of 5-hydroxyhexanoic acid may serve as a predictive biomarker for early renal functional decline in patients with type 2 diabetes. hmdb.ca

Given these findings for a similar molecule, it is plausible that this compound could also have utility as a biomarker in metabolic research. Its unique structure, arising from specific metabolic pathways, could reflect alterations in cellular metabolism associated with disease states. Future research, employing metabolomics approaches to analyze biological samples from healthy and diseased individuals, will be necessary to explore this potential. Such studies could reveal correlations between the levels of this compound and specific metabolic disorders, paving the way for its development as a diagnostic or prognostic tool.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-Hydroxy-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodology :

-

Oxidative pathways : Use levulinic acid (4-oxopentanoic acid) as a precursor, employing controlled oxidation with KMnO₄ in acidic media to introduce the 6-oxo group .

-

Enzymatic synthesis : Leverage ketoreductases for stereoselective hydroxylation at the 5-position, with NADPH cofactor recycling to improve efficiency .

-

Critical parameters : pH (optimized at 6.5–7.0 for enzymatic routes), temperature (25–30°C for stability), and solvent polarity (aqueous-organic biphasic systems reduce side reactions) .

- Data Table : Synthetic Routes Comparison

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Chemical oxidation | 45–55 | H₂SO₄, 50°C, 12 hrs | Over-oxidation byproducts |

| Enzymatic hydroxylation | 60–75 | pH 7.0, NADPH, 30°C | High enzyme cost |

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodology :

- NMR : ¹H and ¹³C NMR (D₂O solvent) identify hydroxyl (δ 4.1–4.3 ppm) and ketone (δ 208–210 ppm) groups. DEPT-135 confirms CH₂ and CH₃ environments .

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm resolves polar impurities .

- Mass spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 159.1) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key precautions :

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: 10 mg/m³) .

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166/170 standards) prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK-293 vs. HepG2), assay protocols (MTT vs. resazurin), and metabolite interference .

- Dose-response validation : Replicate experiments across independent labs using standardized concentrations (0.1–100 µM) and negative controls (e.g., levulinic acid) .

Q. What computational models predict the metabolic pathways of this compound in mammalian systems?

- Approach :

- Retrosynthesis tools : Use AI-driven platforms (e.g., Pistachio or Reaxys) to map potential β-oxidation or conjugation pathways .

- Docking simulations : Analyze interactions with CYP450 isoforms (e.g., CYP3A4) to predict hydroxylation sites .

Q. How does this compound influence polymer biodegradation, and what experimental designs quantify this effect?

- Experimental design :

- Polymer blends : Incorporate 1–5% (w/w) of the compound into PLA/PHA films and monitor degradation via FTIR (C=O bond cleavage) and SEM (surface erosion) .

- Soil burial tests : Measure CO₂ evolution (ASTM D5988) and mass loss over 90 days under controlled humidity (70% RH) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.